molecular formula C9H5BrF2N2 B2882032 3-Bromo-6-(difluoromethyl)-1,8-naphthyridine CAS No. 2248347-10-4

3-Bromo-6-(difluoromethyl)-1,8-naphthyridine

Cat. No.: B2882032
CAS No.: 2248347-10-4
M. Wt: 259.054
InChI Key: LIVWDVGDVCVGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-(difluoromethyl)-1,8-naphthyridine is a chemical compound characterized by its bromine and difluoromethyl groups attached to a naphthyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(difluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. Reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(difluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced naphthyridine compounds, and various substituted naphthyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-6-(difluoromethyl)-1,8-naphthyridine is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study biological systems and pathways. Its ability to interact with specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 3-Bromo-6-(difluoromethyl)-1,8-naphthyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-6-(difluoromethyl)pyridine

  • 5-Bromo-2-(difluoromethyl)pyridine

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Uniqueness: 3-Bromo-6-(difluoromethyl)-1,8-naphthyridine stands out due to its specific arrangement of bromine and difluoromethyl groups on the naphthyridine ring. This unique structure imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications.

Properties

IUPAC Name

3-bromo-6-(difluoromethyl)-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2/c10-7-2-5-1-6(8(11)12)3-13-9(5)14-4-7/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVWDVGDVCVGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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